N-[2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]OXOLANE-2-CARBOXAMIDE
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Overview
Description
N-[2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]OXOLANE-2-CARBOXAMIDE is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a phenylpiperazine moiety linked to a pyrimidine ring, which is further connected to a tetrahydrofuran-2-carboxamide group. The unique structure of this compound makes it a candidate for various biological activities, particularly as an acetylcholinesterase inhibitor, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Mechanism of Action
Target of Action
The primary target of N-[2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]OXOLANE-2-CARBOXAMIDE, also known as N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide or F6222-0412, is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
This compound acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound exhibits a mixed-type inhibition, involving both competitive and non-competitive mechanisms .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance the transmission of signals in the cholinergic pathways . These pathways play a significant role in learning and memory processes .
Pharmacokinetics
The efficacy of the compound as an ache inhibitor suggests that it is likely to have sufficient bioavailability to exert its effects .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function, particularly in conditions characterized by a deficiency of acetylcholine, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
N-[2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]OXOLANE-2-CARBOXAMIDE has been identified as a potential acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that plays a crucial role in neural signal transmission, and inhibitors of this enzyme have been used in the treatment of Alzheimer’s disease . The compound interacts with the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter essential for memory and cognition .
Cellular Effects
In cellular models, this compound has shown to influence cell function by modulating the activity of acetylcholinesterase . By inhibiting this enzyme, the compound can potentially enhance cholinergic neurotransmission, which could have implications for cognitive function .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of acetylcholinesterase, thereby inhibiting the enzyme’s activity . This inhibition is believed to be a mixed-type, involving both competitive and non-competitive inhibition .
Preparation Methods
The synthesis of N-[2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]OXOLANE-2-CARBOXAMIDE involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chloropyrimidine with 4-phenylpiperazine under reflux conditions to form 2-(4-phenylpiperazin-1-yl)pyrimidine. This intermediate is then reacted with tetrahydrofuran-2-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
N-[2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]OXOLANE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Medicine: Due to its acetylcholinesterase inhibitory activity, it is being explored as a potential therapeutic agent for neurodegenerative diseases.
Comparison with Similar Compounds
N-[2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]OXOLANE-2-CARBOXAMIDE can be compared with other acetylcholinesterase inhibitors such as donepezil, rivastigmine, and galantamine. While these compounds also inhibit AChE, this compound exhibits a unique structure that may offer distinct binding interactions and inhibitory profiles . Similar compounds include:
Donepezil: A well-known AChE inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another AChE inhibitor with a different chemical structure but similar therapeutic application.
Galantamine: A natural alkaloid that inhibits AChE and is used in the management of Alzheimer’s disease.
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c25-18(17-7-4-12-26-17)22-15-13-20-19(21-14-15)24-10-8-23(9-11-24)16-5-2-1-3-6-16/h1-3,5-6,13-14,17H,4,7-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROTZVSYKKOEJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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